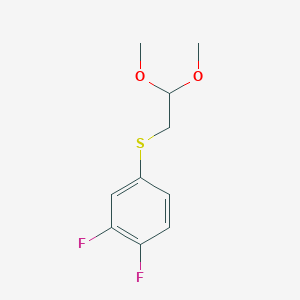

(3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane is a fluorinated organic compound with a molecular weight of 234.26 g/mol. It is a clear, pale liquid known for its unique chemical structure, which makes it a valuable tool for advanced research and development .

Méthodes De Préparation

The synthesis of (3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfur atom in (3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

-

Sulfoxide formation : Reaction with mild oxidizing agents (e.g., H₂O₂, NaIO₄) yields the corresponding sulfoxide.

-

Sulfone formation : Stronger oxidants (e.g., mCPBA, KMnO₄) promote further oxidation to sulfones.

Mechanistic studies on analogous sulfides suggest that trifluoromethanesulfonic anhydride (Tf₂O) activates sulfoxides for oxygen transfer, forming triflyloxy sulfonium intermediates . While direct evidence for this compound is limited, its reactivity likely parallels these pathways due to structural similarities.

Nucleophilic Substitution

The dimethoxyethyl group facilitates nucleophilic substitution (Sₙ2) at the β-carbon of the ethyl chain. Key examples include:

-

Methoxy group displacement : Reaction with nucleophiles (e.g., thiols, amines) under acidic or basic conditions.

-

Ring-opening reactions : Cleavage of the dimethoxyethyl moiety in polar aprotic solvents, forming thiols or disulfides.

Electrophilic Aromatic Substitution

The difluorophenyl ring directs electrophiles to meta and para positions relative to the sulfur atom. Fluorine’s electron-withdrawing effect enhances ring stability and moderates reaction rates:

| Electrophile | Position | Product | Conditions |

|---|---|---|---|

| HNO₃ | Meta | Nitro-substituted derivative | H₂SO₄, 0–5°C |

| Cl₂ | Para | Chlorinated derivative | FeCl₃, RT |

| SO₃ | Meta | Sulfonated derivative | Fuming H₂SO₄, 100°C |

These reactions are critical for modifying the compound’s electronic properties and biological activity .

Reduction Reactions

The sulfur center can be reduced to a thiol under reductive conditions:

-

Catalytic hydrogenation : H₂ gas with Pd/C or Raney Ni converts the sulfide to (3,4-difluorophenyl)ethanethiol.

-

Lithium aluminum hydride (LiAlH₄) : Reduces the sulfur atom while preserving the dimethoxyethyl group.

Comparative Reactivity of Analogues

Structural modifications significantly alter reactivity:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| (3-Fluorophenyl)dimethoxyethylsulfane | Single fluorine | Lower lipophilicity; reduced oxidative stability |

| (3-Chlorophenyl)dimethoxyethylsulfane | Chlorine substitution | Enhanced electrophilic substitution kinetics |

| (3,5-Difluorophenyl)dimethoxyethylsulfane | Fluorine repositioning | Altered metabolic stability in vivo |

Mechanistic Insights from Isotopic Studies

18O-labelling experiments on related sulfoxides reveal that oxygen transfer occurs via activated sulfonium intermediates rather than direct oxidation . For this compound, this implies that:

Applications De Recherche Scientifique

Based on the search results, here is what is known about the applications of (3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane:

This compound

CAS Number: 1521528-35-7

Molecular Formula: C10H12F2O2S

Molecular Weight: 234.26

Currently, the provided search results offer limited information regarding specific applications of this compound. However, the available data does provide a starting point for understanding its potential use in scientific research:

- Chemical Identity and Properties: this compound is a chemical compound with a defined molecular structure and weight . Its structure includes a difluorophenyl group and a dimethoxyethylsulfane moiety, which suggests it may be useful in creating more complex molecules .

- Potential as a Building Block: The presence of functional groups (fluoro, dimethoxy, and sulfide) indicates its possible use as a building block in organic synthesis .

- Related Research Areas: The search results mention various research areas where similar compounds or reactions are utilized, suggesting potential applications for this compound:

- PROTACs: The search mentions bifunctional compounds and proteolysis targeting chimeras (PROTACs), which are used to target and degrade specific proteins . this compound might be a component in synthesizing such PROTACs .

- Nitrogen Heterocycles: Research is being conducted on synthesizing nitrogen heterocycles and their application in drug discovery . The compound could potentially be used as a building block or reagent in these syntheses .

- Kinase Inhibitors: Some research focuses on synthesizing compounds as human kinase CK2 inhibitors . this compound might be explored as a component in such inhibitors .

- Anti-Parkinson Medicine: One study investigates the potential of a compound as an anti-Parkinson medicine . While not directly related, it indicates the broad scope of chemical research for medicinal applications .

- Spectroscopic and structural studies, including X-ray crystallography, DFT calculations, and Hirshfeld surface analysis, are commonly employed to characterize synthesized compounds . These techniques could be applied to this compound to understand its properties and behavior .

Mécanisme D'action

The mechanism of action of (3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl group and methoxyethyl sulfane moiety allow it to engage in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .

Comparaison Avec Des Composés Similaires

(3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane can be compared with other similar compounds, such as:

(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane: This compound has a similar structure but with methyl groups instead of fluorine atoms.

(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane: This compound differs in the position of the fluorine atoms on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Activité Biologique

Chemical Structure and Properties

Chemical Formula: C12H14F2O2S

The compound features a difluorophenyl group attached to a dimethoxyethyl sulfane moiety. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, which can affect the compound's biological activity.

Research indicates that compounds similar to (3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane may interact with various biological targets:

- Enzyme Inhibition: Many sulfide compounds exhibit inhibitory effects on enzymes involved in metabolic pathways. For instance, they may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Antioxidant Properties: Sulfide compounds have been shown to possess antioxidant capabilities, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects: Some studies suggest that related compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Pharmacological Applications

The potential applications of This compound include:

- Cancer Therapy: Its ability to inhibit specific enzymes may be leveraged in cancer treatment by targeting tumor growth pathways.

- Neurodegenerative Diseases: Given its structural properties, it may also show promise in treating neurodegenerative diseases by modulating neuroinflammatory responses.

Case Studies and Research Findings

-

Case Study: Enzyme Inhibition

- A study examined the inhibitory effects of sulfide derivatives on cytochrome P450 enzymes. Results indicated that certain analogs exhibited significant inhibition, suggesting potential for drug-drug interaction studies and metabolic profiling.

-

Case Study: Anti-inflammatory Activity

- In a preclinical model of inflammation, a compound structurally related to This compound demonstrated a reduction in pro-inflammatory cytokines. This suggests a mechanism for alleviating symptoms in inflammatory diseases.

-

Case Study: Neuroprotection

- Research involving neuroprotective assays showed that compounds with similar structures could reduce neuronal cell death induced by oxidative stress. This points toward potential applications in treating conditions like Alzheimer's disease.

Comparative Data Table

Propriétés

Formule moléculaire |

C10H12F2O2S |

|---|---|

Poids moléculaire |

234.26 g/mol |

Nom IUPAC |

4-(2,2-dimethoxyethylsulfanyl)-1,2-difluorobenzene |

InChI |

InChI=1S/C10H12F2O2S/c1-13-10(14-2)6-15-7-3-4-8(11)9(12)5-7/h3-5,10H,6H2,1-2H3 |

Clé InChI |

ZZYVPEHUQYCTIV-UHFFFAOYSA-N |

SMILES canonique |

COC(CSC1=CC(=C(C=C1)F)F)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.